molecular formula C20H17FN4O3 B11230708 2-[5-(acetylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]-N-(3-fluorophenyl)acetamide

2-[5-(acetylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]-N-(3-fluorophenyl)acetamide

Cat. No.: B11230708
M. Wt: 380.4 g/mol
InChI Key: GGPWTAZRWRQLRP-UHFFFAOYSA-N
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Description

2-(5-ACETAMIDO-6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)-N-(3-FLUOROPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of pyridazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of both acetamido and fluorophenyl groups suggests that this compound may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-ACETAMIDO-6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)-N-(3-FLUOROPHENYL)ACETAMIDE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or keto acids.

    Introduction of the Acetamido Group: This step involves the acylation of the pyridazine ring using acetic anhydride or acetyl chloride.

    Attachment of the Fluorophenyl Group: This can be done via nucleophilic substitution reactions using fluorobenzene derivatives.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or pyridazine rings.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the acetamido or fluorophenyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications.

Biology

Biologically, pyridazine derivatives are known for their antimicrobial, anti-inflammatory, and anticancer activities. This compound might be explored for similar properties.

Medicine

In medicine, such compounds could be investigated for their potential as therapeutic agents, particularly in treating infections, inflammation, or cancer.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(5-ACETAMIDO-6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)-N-(3-FLUOROPHENYL)ACETAMIDE would depend on its specific biological target. Generally, pyridazine derivatives interact with enzymes or receptors, modulating their activity. The acetamido and fluorophenyl groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Acetamido-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetamide
  • 2-(5-Acetamido-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-phenylacetamide

Uniqueness

The presence of the fluorophenyl group distinguishes this compound from its analogs, potentially offering unique biological activities and chemical reactivity.

Properties

Molecular Formula

C20H17FN4O3

Molecular Weight

380.4 g/mol

IUPAC Name

2-(5-acetamido-6-oxo-3-phenylpyridazin-1-yl)-N-(3-fluorophenyl)acetamide

InChI

InChI=1S/C20H17FN4O3/c1-13(26)22-18-11-17(14-6-3-2-4-7-14)24-25(20(18)28)12-19(27)23-16-9-5-8-15(21)10-16/h2-11H,12H2,1H3,(H,22,26)(H,23,27)

InChI Key

GGPWTAZRWRQLRP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=NN(C1=O)CC(=O)NC2=CC(=CC=C2)F)C3=CC=CC=C3

Origin of Product

United States

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